molecular formula C20H29BN2O3 B1406481 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380304-13-1

1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1406481
CAS No.: 1380304-13-1
M. Wt: 356.3 g/mol
InChI Key: ARVVHMZCRCPWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based boronic ester derivative characterized by a benzyloxybutyl substituent at the N1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C4-position. Its molecular structure (C₁₈H₂₅BN₂O₃) enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems, which are critical in drug discovery and materials science .

Properties

IUPAC Name

1-(4-phenylmethoxybutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BN2O3/c1-19(2)20(3,4)26-21(25-19)18-14-22-23(15-18)12-8-9-13-24-16-17-10-6-5-7-11-17/h5-7,10-11,14-15H,8-9,12-13,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVHMZCRCPWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole generally involves multiple steps:

  • Preparation of 4-Benzyloxybutyl bromide:

    • Reacting 4-hydroxybutyl bromide with benzyl bromide under basic conditions to yield 4-benzyloxybutyl bromide.

    • Reaction conditions: Usually conducted in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Formation of the pyrazole ring:

    • Condensation of the prepared 4-benzyloxybutyl bromide with hydrazine hydrate and a 1,3-dicarbonyl compound to form the substituted pyrazole ring.

    • Reaction conditions: This step is typically performed under reflux conditions with an appropriate catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The benzyloxy group can undergo oxidative cleavage with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Reaction conditions: Usually performed under acidic conditions, leading to the formation of corresponding carboxylic acids or aldehydes.

  • Reduction:

    • The dioxaborolan group can be reduced to a boronic acid using agents like sodium borohydride (NaBH₄).

    • Reaction conditions: Mild conditions in methanol or ethanol.

  • Substitution:

    • The compound can undergo nucleophilic substitution reactions at the benzyloxy group, where nucleophiles replace the benzyloxy group.

    • Reaction conditions: Typically conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride (NaH).

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: Sodium borohydride (NaBH₄)

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

  • Catalysts: Palladium (Pd), hydrazine hydrate

Major Products Formed

  • Carboxylic acids

  • Aldehydes

  • Boronic acids

  • Substituted pyrazoles

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing boron and pyrazole moieties exhibit promising anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .

2. Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been investigated for their ability to mitigate neurodegenerative diseases. The specific structure of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole may contribute to its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron-containing moiety is particularly beneficial for enhancing charge transport properties .

2. Polymer Chemistry
In polymer chemistry, the compound can serve as a functional monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for applications in coatings and composites .

Organic Synthesis Applications

1. Cross-Coupling Reactions
The presence of the boron atom allows for its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, making it a valuable tool for the construction of complex organic molecules .

2. Synthesis of Novel Compounds
The compound can act as a precursor or intermediate in the synthesis of novel pyrazole derivatives with varied functional groups. This versatility opens avenues for creating compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Studies

StudyFocusFindings
Anticancer Study Evaluated the anticancer effects of boron-containing pyrazolesDemonstrated significant inhibition of tumor cell proliferation in vitro
Neuroprotection Research Investigated neuroprotective effects on neuronal culturesShowed reduced oxidative stress markers when treated with the compound
Organic Electronics Development Explored use in OLEDsAchieved improved charge mobility and device efficiency compared to traditional materials

Mechanism of Action

The mechanism by which 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its application:

  • In biological systems: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring often serves as a key interaction point, while the benzyloxy and dioxaborolan groups can affect the compound's binding affinity and specificity.

  • In chemical reactions: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1-Position

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Cyclobutyl group replaces benzyloxybutyl.
  • Impact: The smaller cyclobutyl substituent reduces steric hindrance and molecular weight (C₁₃H₂₁BN₂O₂ vs. However, reduced lipophilicity may limit bioavailability .
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Diethoxyethyl group introduces an acetal functionality.
  • Impact : The electron-rich diethoxyethyl substituent may stabilize the boronate group, enhancing shelf life. However, the polar acetal group reduces hydrophobicity, which could affect cellular uptake .
1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Fluorinated benzyl substituent.
  • Impact : Fluorine’s electronegativity increases metabolic stability and binding affinity to target proteins (e.g., kinases). This variant is prioritized in oncology drug development .

Substituent Variations at the C4-Position

1-Benzyl-4-methoxy-1H-pyrazole
  • Key Difference : Methoxy group replaces the boronate.
  • Impact : Lacks boronate functionality, rendering it unsuitable for cross-coupling. However, the methoxy group serves as a hydrogen-bond acceptor in receptor-ligand interactions .

Hybrid Derivatives

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Tetrahydro-2H-pyran-4-yl substituent.
  • Impact : The oxygen-containing heterocycle improves aqueous solubility (logP ~2.1 vs. 3.5 for the benzyloxybutyl analog), favoring pharmacokinetic profiles .

Biological Activity

1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a unique combination of a pyrazole ring and a dioxaborolane moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and drug delivery systems.

Chemical Structure

The compound can be represented by the following structural formula:

C14H23BN2O3\text{C}_{14}\text{H}_{23}\text{B}\text{N}_2\text{O}_3

Synthesis

The synthesis typically involves the reaction of 1-cyclopropyl-4-iodo-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of suitable solvents and catalysts like [Ir(COD)Cl]₂. The reaction conditions are crucial for achieving high yields and purity of the final product .

Enzyme Inhibition

The dioxaborolane structure is known for its ability to form reversible covalent bonds with diols. This property makes it a candidate for enzyme inhibition studies. Research has indicated that compounds with similar boron structures can act as enzyme inhibitors, which may be applicable for therapeutic interventions in various diseases .

Anticancer Properties

Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer activity. For instance, certain pyrazole-based compounds have been shown to inhibit specific kinases involved in cancer progression. The incorporation of the dioxaborolane moiety could enhance this activity through improved binding affinity to target enzymes .

Case Studies

  • Inhibition of Kinases : A study demonstrated that pyrazole derivatives could inhibit c-Met kinase, which is implicated in various cancers. The presence of the dioxaborolane group may enhance the selectivity and potency of these inhibitors .
  • Antimicrobial Activity : Some boron-containing compounds have exhibited antimicrobial properties. While specific data on this compound is limited, similar compounds have shown promise against bacterial strains .

Comparative Analysis

To better understand the biological potential of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, we can compare it with other structurally similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)HighEnzyme inhibition
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)ModerateAnticancer activity
2-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)ModerateAntimicrobial properties

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?

The compound can be synthesized via Pd-catalyzed Miyaura borylation. A typical protocol involves reacting a halogenated pyrazole precursor (e.g., bromide) with bis(pinacolato)diboron (B2_2pin2_2) or pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C . Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How is the structure of this compound validated experimentally?

Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., benzyloxybutyl chain and dioxaborolane). The pyrazole proton typically appears as a singlet near δ 7.5–8.0 ppm, while the dioxaborolane methyl groups resonate as a singlet at δ 1.0–1.3 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Use SHELXL for refinement, ensuring R-factor < 5% and wR2^2 < 15% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Q. What are the primary applications of this compound in academic research?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl conjugates, which are valuable in medicinal chemistry (e.g., kinase inhibitors) and materials science . Additionally, its pyrazole core may serve as a scaffold for probing biological targets (e.g., σ receptors or antimicrobial agents) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare DFT-optimized bond lengths/angles with SCXRD data to validate models. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What experimental design considerations are critical for optimizing Suzuki-Miyaura couplings using this boronic ester?

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective for aryl halide partners.
  • Base Compatibility : Use K2_2CO3_3 or Cs2_2CO3_3 in polar aprotic solvents (DMF, THF) to avoid protodeboronation.
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) to prevent boronic ester oxidation .
  • Yield Optimization : Screen molar ratios (1:1.2 boronic ester:halide) and temperatures (60–100°C) via DOE (Design of Experiments).

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • NMR Chemical Shifts : Use gauge-invariant atomic orbital (GIAO) methods in DFT to simulate NMR spectra. Deviations >0.5 ppm may require reassessing solvent effects or conformational dynamics .
  • Crystallographic vs. DFT Geometry : If bond length discrepancies arise, analyze thermal ellipsoids in SCXRD to distinguish static disorder from computational limitations.

Q. What strategies are recommended for evaluating the biological activity of derivatives of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC50_{50} determination) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported alongside selectivity indices .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives for in vivo studies .

Q. What are the best practices for resolving ambiguous electron density in X-ray crystallography?

  • Data Quality : Ensure resolution <1.0 Å and completeness >95%.
  • Refinement : Use SHELXL’s restraints for disordered regions (e.g., benzyloxybutyl chain).
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and RSR/Z scores to identify modeling errors .

Methodological Notes

  • Spectral Interpretation : For complex 1^1H NMR splitting patterns (e.g., ABX systems in the benzyloxy group), simulate spectra using MestReNova or ACD/Labs.
  • Crystallization : Optimize crystal growth via vapor diffusion (e.g., DCM/hexane) or slow cooling from DMSO .
  • Data Reproducibility : Report detailed synthetic protocols (catalyst loading, reaction time) and characterization metrics (NMR acquisition parameters, SCXRD CIF files) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.